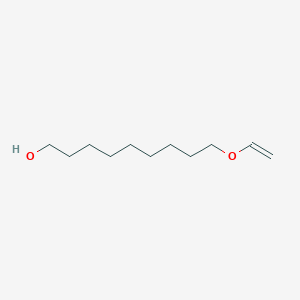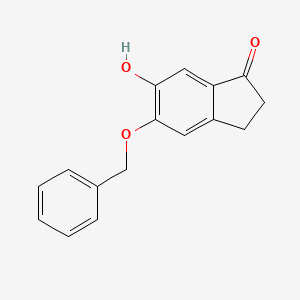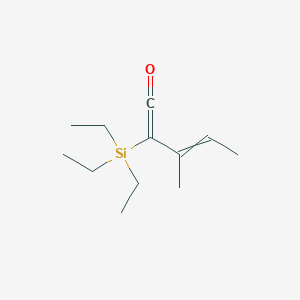![molecular formula C19H22N2O3S B14261027 2-(2-Boc-amino-4-pyridyl)-1-[4-(methylthio)phenyl]ethanone CAS No. 365428-01-9](/img/structure/B14261027.png)
2-(2-Boc-amino-4-pyridyl)-1-[4-(methylthio)phenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Boc-amino-4-pyridyl)-1-[4-(methylthio)phenyl]ethanone is a complex organic compound that features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a phenyl ring substituted with a methylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Boc-amino-4-pyridyl)-1-[4-(methylthio)phenyl]ethanone typically involves multiple steps, starting from commercially available starting materials. One common route involves the following steps:
Protection of the amino group: The amino group on the pyridine ring is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the ethanone linkage: The protected pyridine derivative is then reacted with a suitable phenyl ethanone derivative under conditions that facilitate the formation of the ethanone linkage.
Introduction of the methylthio group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient purification techniques.
化学反応の分析
Types of Reactions
2-(2-Boc-amino-4-pyridyl)-1-[4-(methylthio)phenyl]ethanone can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethanone linkage can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amino compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amino compound.
科学的研究の応用
2-(2-Boc-amino-4-pyridyl)-1-[4-(methylthio)phenyl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a building block for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-(2-Boc-amino-4-pyridyl)-1-[4-(methylthio)phenyl]ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected under physiological conditions, allowing the free amino group to participate in hydrogen bonding or electrostatic interactions with biological targets.
類似化合物との比較
Similar Compounds
2-(2-Amino-4-pyridyl)-1-[4-(methylthio)phenyl]ethanone: Similar structure but lacks the Boc protecting group.
2-(2-Boc-amino-4-pyridyl)-1-phenylethanone: Similar structure but lacks the methylthio group.
2-(2-Boc-amino-4-pyridyl)-1-[4-(methoxy)phenyl]ethanone: Similar structure but has a methoxy group instead of a methylthio group.
Uniqueness
2-(2-Boc-amino-4-pyridyl)-1-[4-(methylthio)phenyl]ethanone is unique due to the presence of both the Boc-protected amino group and the methylthio group, which can impart distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical modifications and potential interactions with a wide range of biological targets.
特性
CAS番号 |
365428-01-9 |
|---|---|
分子式 |
C19H22N2O3S |
分子量 |
358.5 g/mol |
IUPAC名 |
tert-butyl 3-amino-4-[2-(4-methylsulfanylphenyl)-2-oxoethyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C19H22N2O3S/c1-19(2,3)24-18(23)17-16(20)13(9-10-21-17)11-15(22)12-5-7-14(25-4)8-6-12/h5-10H,11,20H2,1-4H3 |
InChIキー |
DODPILASHNMHTD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1=NC=CC(=C1N)CC(=O)C2=CC=C(C=C2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid](/img/structure/B14260962.png)
![4-[2-(Thiophen-2-yl)ethenyl]pyrimidine](/img/structure/B14260966.png)



![Benzene, [(1S)-1-methyl-1-(nitromethyl)propyl]-](/img/structure/B14260996.png)



![1,5,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B14261013.png)
![Methanone, phenyl[(2S,3R)-3-propyloxiranyl]-](/img/structure/B14261014.png)

![5-Chloro-3-[(pyridin-4-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14261025.png)
